3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a fluorine atom, a sulfanylidene group, and a dimethoxyphenyl ethyl side chain
Preparation Methods
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol.
Povarov Cycloaddition Reaction: These starting materials undergo a Povarov cycloaddition reaction, which is a type of [4+2] cycloaddition reaction that forms the tetrahydroquinazoline core.
N-Furoylation Process: The intermediate product from the cycloaddition reaction is then subjected to an N-furoylation process to introduce the furan-2-carboxamide group.
Fluorination and Sulfanylidene Introduction: Finally, the fluorine atom and the sulfanylidene group are introduced through specific reaction conditions involving appropriate fluorinating and sulfur-containing reagents.
Chemical Reactions Analysis
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and sulfanylidene positions, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents under controlled temperature and pressure conditions.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: In biological research, it is investigated for its potential biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
When compared to similar compounds, 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibits unique features:
Similar Compounds: Similar compounds include other tetrahydroquinazoline derivatives such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl and 3-[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl derivatives.
Properties
Molecular Formula |
C18H17FN2O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
GHRUYIAQPOFZPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.